Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a dimethylphenyl group
Preparation Methods
The synthesis of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves several steps. One common method includes the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can be compared with similar compounds such as:
Ethanone, 1-(2,4-dimethylphenyl)-: This compound has a similar aromatic ring but lacks the pyrrolidine ring and carboxylate group.
N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but has a different functional group arrangement. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
133748-23-9 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-12(10(2)6-9)15-8-11(7-13(15)16)14(17)18-3/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
RWXBNEKRLGUVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)C |
Origin of Product |
United States |
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